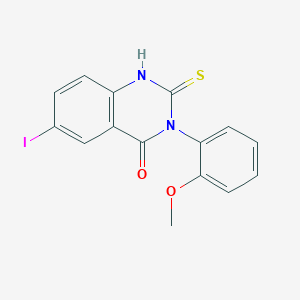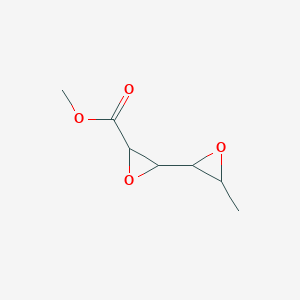
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of oxirane, a three-membered cyclic ether, and is characterized by the presence of two oxirane rings and a carboxylate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate typically involves the reaction of an appropriate precursor with an epoxidizing agent. One common method is the epoxidation of a suitable alkene using a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the selective formation of the oxirane rings .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts to enhance the efficiency of the epoxidation reaction and minimize by-product formation .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane rings to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane rings under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, carboxylic acids, and various functionalized derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate involves the reactivity of its oxirane rings. The compound can undergo ring-opening reactions, which are typically catalyzed by acids or bases. These reactions lead to the formation of reactive intermediates that can interact with various molecular targets, including nucleophiles and electrophiles. The pathways involved in these reactions are often studied using computational methods and experimental techniques to understand the kinetics and thermodynamics of the processes .
Comparación Con Compuestos Similares
Similar Compounds
Oxirane, 2-ethyl-3-methyl-: This compound has a similar oxirane structure but differs in the substitution pattern on the oxirane ring.
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound contains an oxirane ring with different substituents, leading to distinct chemical properties.
Oxirane, 2-methyl-3-(1-methylethyl)-: Another similar compound with variations in the substituents on the oxirane ring.
Propiedades
Número CAS |
5120-63-8 |
|---|---|
Fórmula molecular |
C7H10O4 |
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
methyl 3-(3-methyloxiran-2-yl)oxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-3-4(10-3)5-6(11-5)7(8)9-2/h3-6H,1-2H3 |
Clave InChI |
QMCUEOPFERTFEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1C(O1)C2C(O2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylbenzo[B]thiophene-5-carbaldehyde](/img/structure/B13986725.png)
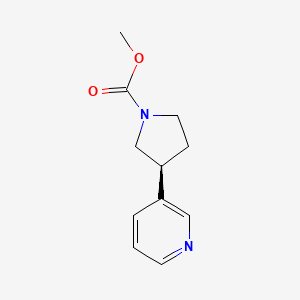
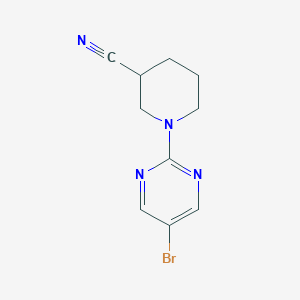
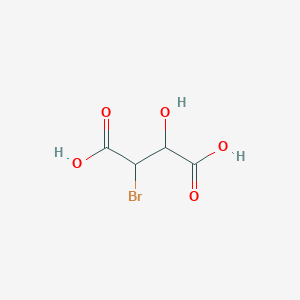
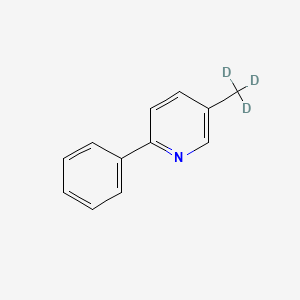
![3-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)benzonitrile](/img/structure/B13986762.png)
![Ethanone, 1-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B13986769.png)
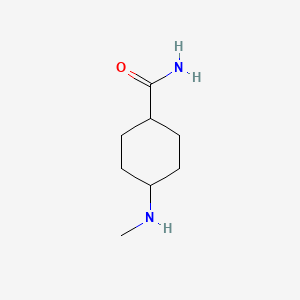
![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B13986779.png)


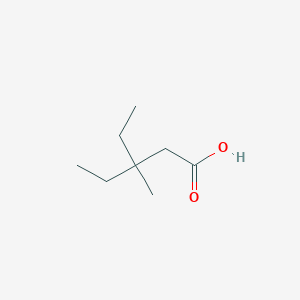
![5,8-Dihydro-8,8-dimethyl-indeno[2,1-c]carbazole](/img/structure/B13986815.png)
